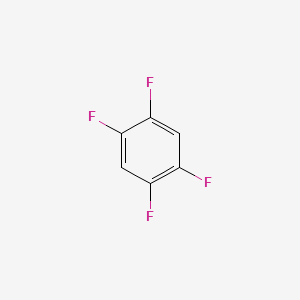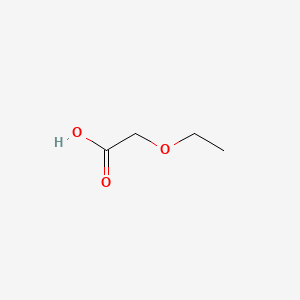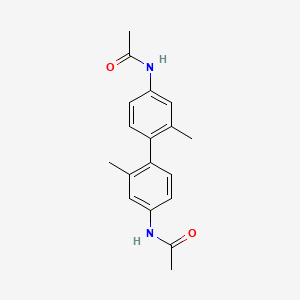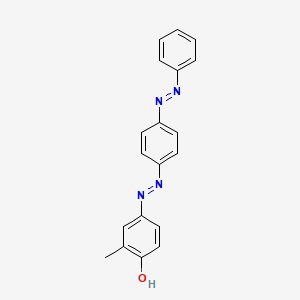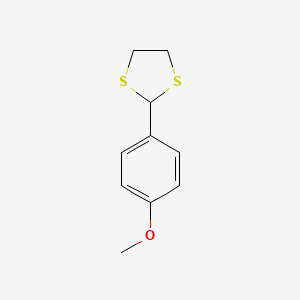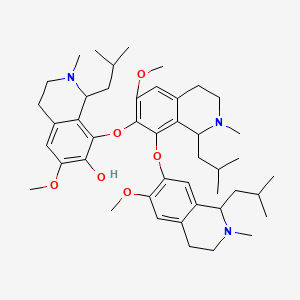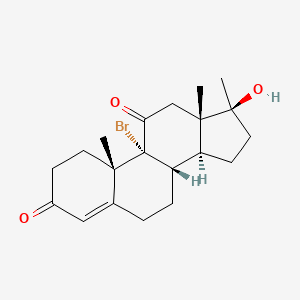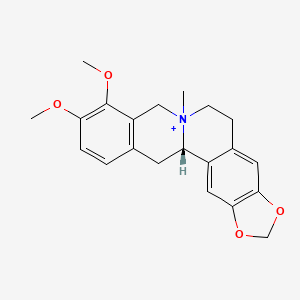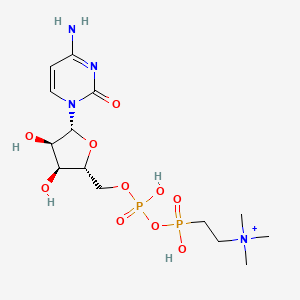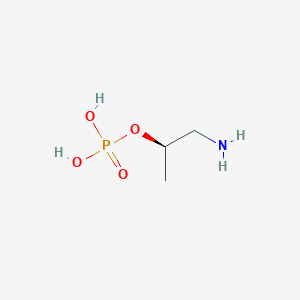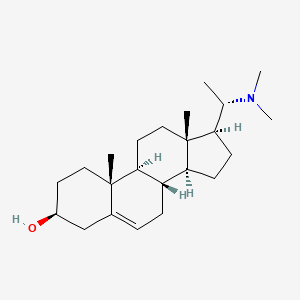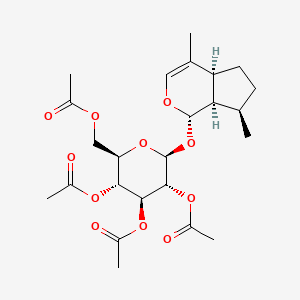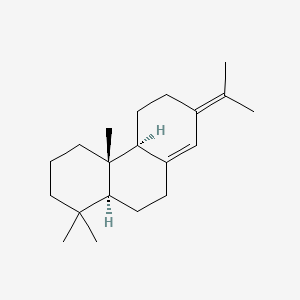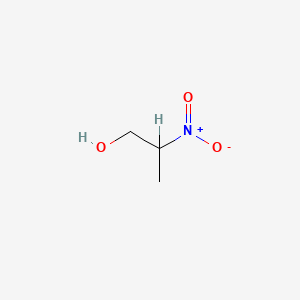
2-Nitro-1-propanol
Descripción general
Descripción
Synthesis Analysis
2-Nitro-1-propanol can be synthesized through various chemical reactions. For instance, the dehydration of this compound with phthalic anhydride or acetic anhydride–AcONa has been documented as a method to produce 2-nitro-1-propene, showcasing the adaptability of this compound in synthetic chemistry (Ono & Roy, 2013).
Molecular Structure Analysis
The molecular structure of 1-nitro-2-propanol has been explored through ab initio calculations, revealing the presence of intramolecular hydrogen bonds in its monomer form, which significantly influences its structural stability. These calculations also suggest the feasibility of dimer formation via double intermolecular hydrogen bonds, further illustrating the compound's complex molecular interactions (Carper, Zandler, & Mains, 1993).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its versatility. For example, it is used in the synthesis of quinolines via reductive heteroannulation of nitroarenes with 3-amino-1-propanols, highlighting its role in facilitating complex heterocyclic structures (Cho et al., 2002).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, refractive index, and solubility in various solvents, have been documented, providing essential data for its handling and application in laboratory settings. Specifically, 2-nitro-1-propene, a derivative of this compound, exhibits specific physical characteristics such as boiling points at varying pressures, highlighting the compound's volatile nature (Ono & Roy, 2013).
Chemical Properties Analysis
The chemical properties of this compound are influenced by its functional groups, which enable a range of reactions, including oxidation and reduction processes. Its ability to engage in transfer hydrogenation reactions, as demonstrated in the conversion of nitroarenes to anilines, underlines its chemical reactivity and potential as a hydrogen source in catalytic processes (Das et al., 2018).
Aplicaciones Científicas De Investigación
Methanogenic Inhibitor in Ruminant Animals
2-Nitro-1-propanol has been studied for its role in mitigating methane emissions in ruminant animals. It is considered as a potential antimethanogenic additive due to its inhibitory effects on ruminal methane production. This compound, along with other nitrocompounds, could serve as alternative electron acceptors in the rumen, leading to the competitive consumption of reducing equivalents and inhibition of H2 and formate oxidation. The metabolic mechanism and the influence on coenzymes involved in methanogenesis are areas of ongoing research (Zhang et al., 2018).
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties, particularly against Campylobacter jejuni and Campylobacter coli. Studies have shown that this compound can inhibit the growth of these bacteria in vitro, with its efficacy influenced by factors such as pH levels. This finding has implications for controlling bacterial populations in various environments, including in animal husbandry (Horrocks et al., 2007).
Chemical Stability in Therapeutic Applications
The chemical stability of this compound has been evaluated in the context of its potential use as a therapeutic corneoscleral cross-linking agent. Studies have shown that it exhibits varying degrees of stability under different conditions, which is crucial for its application in clinical settings (Li et al., 2012).
Role in Catalytic Reactions
Research has also explored the use of this compound in catalytic reactions. For instance, it has been used in studies investigating the selective transfer reduction of nitroarenes, showcasing its utility in organic synthesis and process chemistry (Liu et al., 2013).
Impact on Radiation Chemistry
This compound has been studied in the context of radiation chemistry, particularly its role as a solvent modifier in formulations for extracting metals like cesium and strontium from nuclear waste solutions. Its interaction with high-radiation doses and the resultant chemical changes have implications for the design of efficient extraction systems (Swancutt et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of 2-Nitro-1-propanol are the methanogens present in the rumen of animals . Methanogens are a unique group of microorganisms that produce methane, a potent greenhouse gas, as a metabolic byproduct .
Mode of Action
This compound interacts with these methanogens and inhibits their activity . It has been found to notably decrease the molar proportion of methane during in vitro ruminal fermentation . The compound also reduces the expression of the mcrA gene, a key gene involved in methanogenesis, and decreases the content of coenzymes F420 and F430 .
Biochemical Pathways
The inhibition of methanogens affects the biochemical pathways involved in ruminal fermentation. The addition of this compound slows down the fermentation process . This results in a decrease in the production of volatile fatty acids and acetate, which are key end products of ruminal fermentation .
Pharmacokinetics
It is known that the compound is soluble in water and most organic solvents at room temperature , which suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is a significant reduction in methane production during ruminal fermentation . This can have important implications for reducing the environmental impact of ruminant livestock farming. Additionally, this compound has been found to have antimicrobial properties, reducing the carriage of certain food-borne pathogens in animals .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For example, studies have shown that the survivability of certain bacteria during culture in a medium containing this compound was lower under aerobic conditions than under anaerobic conditions . The pH of the environment also affects the compound’s action, with less bacterial survival observed at lower pH levels .
Safety and Hazards
Propiedades
IUPAC Name |
2-nitropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNWBUOSTLGPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863052 | |
| Record name | 2-Nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Nitro-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10933 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2902-96-7 | |
| Record name | 2-Nitro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2902-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitropropan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002902967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-nitro-1-propanol impact rumen methanogenesis?
A1: this compound (2NPOH) acts as an inhibitor of rumen methanogenesis, primarily by targeting methanogens, microorganisms responsible for methane production. Studies demonstrate that 2NPOH reduces the abundance of total methanogens and those from the order Methanobacteriales [, ]. Furthermore, it downregulates the expression of the mcrA gene, crucial for methane production, and decreases the content of coenzymes F420 and F430, essential for methanogen activity [, ]. This inhibition ultimately leads to a reduction in methane emissions from ruminants.
Q2: Beyond methanogenesis, what other microbial activities are affected by this compound?
A3: this compound exhibits broader antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various bacteria, including Listeria monocytogenes, Campylobacter jejuni, and Campylobacter coli [, ]. This inhibitory effect appears to be influenced by factors like pH and the specific bacterial species [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H7NO3, and its molecular weight is 105.09 g/mol.
Q4: How does the chemical structure of this compound relate to its stability?
A5: Research indicates that higher-order nitroalcohols, such as the nitrodiol (2-methyl-2-nitro-1,3-propanediol) and nitrotriol (2-hydroxymethyl-2-nitro-1,3-propanediol), exhibit greater stability compared to mono-nitroalcohols like this compound []. This suggests that the presence of multiple hydroxyl groups contributes to enhanced stability.
Q5: What factors can impact the stability of this compound?
A6: The stability of this compound is influenced by factors such as storage temperature, concentration, pH, and the presence of buffers []. For instance, it degrades faster at room temperature compared to 0°C and exhibits greater instability in unbuffered water compared to a phosphate buffer [].
Q6: How does the structure of nitroalcohols affect their cross-linking ability?
A7: Studies show that higher-order nitroalcohols, specifically nitrodiols and nitrotriols, demonstrate superior cross-linking efficacy compared to mono-nitroalcohols like this compound []. This enhanced activity is attributed to their ability to function as both formaldehyde and nitrite donors, facilitating cross-linking reactions in collagenous tissues [].
Q7: What strategies can be employed to improve the formulation and stability of this compound?
A8: Although specific formulations are not detailed in the research, storing this compound at lower temperatures (e.g., 0°C), using appropriate buffer systems (e.g., phosphate buffer), and selecting suitable packaging materials could potentially enhance its stability based on the observed degradation patterns [].
Q8: What is the evidence supporting the use of this compound as a potential antimicrobial agent in food preservation?
A10: In vitro studies demonstrate that this compound can inhibit the growth of foodborne pathogens like Staphylococcus aureus in food matrices such as oat and soya drinks []. The combination of this compound with other antimicrobials, such as enterocin AS-48, enhances its efficacy in inactivating these pathogens in food products [].
Q9: What are the potential applications of this compound in treating corneal diseases?
A11: Research suggests that this compound can induce corneal cross-linking in ex vivo models, showing promise as a potential therapeutic agent for corneal diseases like keratoconus []. This cross-linking effect was found to be more pronounced with higher concentrations of this compound and prolonged treatment durations [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



